Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt
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Overview
Description
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt is a surfactant commonly used in various industrial and cosmetic applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in formulations requiring these characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt typically involves the reaction of butanedioic acid with sulfonating agents to introduce the sulfo group. This is followed by esterification with 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) to form the ester linkage. The final product is then neutralized with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfo group can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohol under reducing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfo derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Utilized in drug formulations to enhance the bioavailability of active ingredients.
Industry: Applied in the formulation of detergents, shampoos, and other personal care products due to its emulsifying and dispersing properties
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, sulfo-, 1-2-(1-oxododecyl)aminoethyl ester, diammonium salt
- Butanedioic acid, sulfo-, 1-ester with N-(2-hydroxyethyl)dodecanamide, disodium salt
- Butanedioic acid, 2-sulfo-, 1(or 4)-isodecyl ester, sodium salt (1:2)
Uniqueness
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt is unique due to its specific ester linkage and the presence of both sulfo and hydroxyethyl groups. This combination provides it with superior emulsifying and dispersing properties compared to other similar compounds .
Properties
CAS No. |
125249-19-6 |
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Molecular Formula |
C20H35NNa2O9S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
disodium;4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H37NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(12-14-22)13-15-30-20(26)17(16-19(24)25)31(27,28)29;;/h17,22H,2-16H2,1H3,(H,24,25)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
SOQHNSLCGGWOHF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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